

# An In-depth Technical Guide to the Solubility and Stability of JUN-1111

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## Compound of Interest

Compound Name: JUN-1111

Cat. No.: B1673162

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of **JUN-1111**, a selective and irreversible inhibitor of Cdc25 phosphatase. The information presented herein is intended to support researchers and drug development professionals in the handling, formulation, and analytical characterization of this compound.

## Core Data Summary

### Chemical Identity

Parameter	Value
IUPAC Name	2-(4-morpholinopiperidin-1-yl)- <a href="#">[1]</a> <a href="#">[2]</a> naphthyridine-3,8-dione
CAS Number	874351-38-9 <a href="#">[3]</a>
Molecular Formula	C <sub>17</sub> H <sub>20</sub> N <sub>4</sub> O <sub>3</sub>
Molecular Weight	328.37 g/mol
Chemical Structure	<chem>O=C(C=C1NCCN2CCOCC2)C3=C(N=CC=C3)C1=O</chem> <a href="#">[3]</a>

## Solubility Data

Quantitative solubility data for **JUN-1111** in a wide range of solvents is not extensively available in the public domain. The following table summarizes the known solubility for in vivo preparations. Further studies are required to establish a comprehensive solubility profile.

Solvent System	Concentration	Observations	Reference
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	2.5 mg/mL	Clear solution	[3]
10% DMSO, 90% (20% SBE- $\beta$ -CD in Saline)	2.5 mg/mL	Clear solution; requires sonication	[3]

Note: The following sections on detailed solubility and stability are based on established methodologies for small molecule drugs and should be adapted and validated specifically for **JUN-1111**.

## Stability Data

Specific stability data for **JUN-1111** is limited. The following table outlines the recommended storage conditions for a stock solution. Comprehensive stability studies under various stress conditions are necessary to fully characterize the stability profile of **JUN-1111**.

Solution	Storage Temperature	Storage Duration	Reference
Stock Solution	-80°C	6 months	[3]
Stock Solution	-20°C	1 month	[3]

## Experimental Protocols

The following are detailed, generalized experimental protocols for determining the solubility and stability of a small molecule drug like **JUN-1111**. These protocols are based on industry standards and regulatory guidelines.

## Thermodynamic Solubility Determination

Objective: To determine the equilibrium solubility of **JUN-1111** in various solvents.

Methodology:

- Preparation of Saturated Solutions:
  - Add an excess amount of **JUN-1111** to a series of vials, each containing a different solvent (e.g., water, phosphate-buffered saline (PBS) at various pH levels, ethanol, methanol, acetonitrile, DMSO).
  - Ensure enough solid is present to maintain saturation.
- Equilibration:
  - Seal the vials to prevent solvent evaporation.
  - Agitate the samples at a constant temperature (e.g., 25°C and 37°C) using a shaker or rotator for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
- Sample Collection and Preparation:
  - After equilibration, allow the suspensions to settle.
  - Carefully withdraw a sample from the supernatant, avoiding any undissolved solid.
  - Filter the sample through a 0.45 µm filter to remove any remaining particulates.
- Quantification:
  - Dilute the filtered supernatant with an appropriate solvent.
  - Analyze the concentration of **JUN-1111** using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
  - Construct a calibration curve using standards of known concentrations to determine the solubility.

## Kinetic Solubility Assessment

Objective: To determine the concentration at which **JUN-1111** precipitates from a solution when added from a concentrated stock.

Methodology:

- Preparation of Stock Solution:
  - Prepare a high-concentration stock solution of **JUN-1111** in an organic solvent like DMSO.
- Serial Dilution:
  - In a multi-well plate, perform serial dilutions of the stock solution into an aqueous buffer (e.g., PBS pH 7.4).
- Incubation and Detection:
  - Incubate the plate at a controlled temperature (e.g., room temperature) for a defined period (e.g., 1-2 hours).
  - Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering.
  - The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

## Stability Indicating Method (SIM) Development and Forced Degradation Studies

Objective: To develop an analytical method that can separate and quantify **JUN-1111** from its potential degradation products and to identify its degradation pathways under stress conditions. This is guided by ICH Q1A(R2) guidelines.[\[1\]](#)[\[4\]](#)

Methodology:

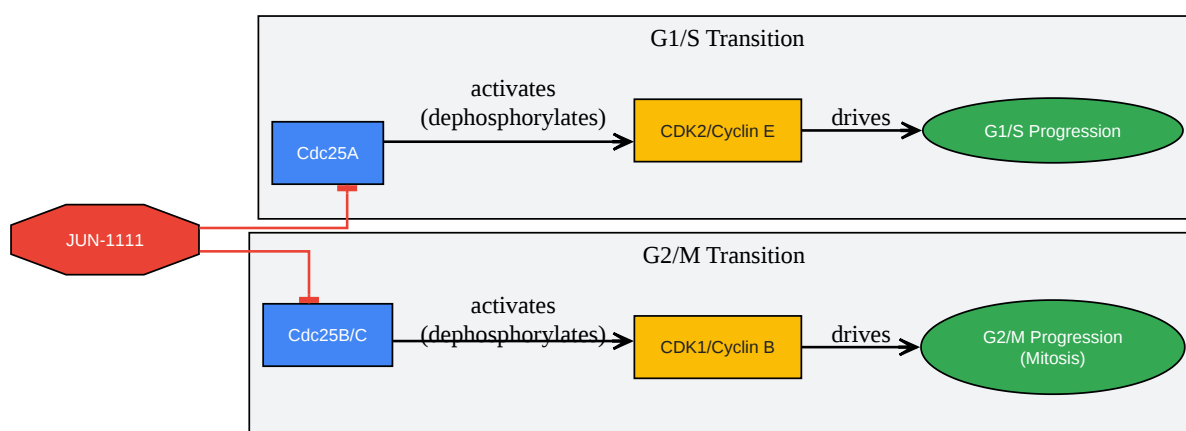
- Method Development (HPLC):

- Develop a reverse-phase HPLC method with UV detection capable of resolving **JUN-1111** from potential impurities and degradants.
- Optimize parameters such as column type, mobile phase composition (including pH and organic modifier), flow rate, and column temperature.
- Forced Degradation Studies:
  - Expose solutions of **JUN-1111** to the following stress conditions to induce degradation (aiming for 5-20% degradation<sup>[4]</sup>):
    - Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).
    - Base Hydrolysis: 0.1 M NaOH at room temperature or elevated temperature.
    - Oxidation: 3% H<sub>2</sub>O<sub>2</sub> at room temperature.
    - Thermal Stress: Store solid **JUN-1111** and a solution at elevated temperatures (e.g., 60°C, 80°C).
    - Photostability: Expose solid **JUN-1111** and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.<sup>[4]</sup>
- Analysis of Stressed Samples:
  - Analyze the stressed samples at various time points using the developed HPLC method.
  - Assess the peak purity of the main **JUN-1111** peak using a photodiode array (PDA) detector to ensure no co-eluting degradants.
  - Quantify the amount of **JUN-1111** remaining and the formation of any degradation products.
- Method Validation:
  - Validate the HPLC method for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.

## Visualizations

### Cdc25 Phosphatase Signaling Pathway

**JUN-1111** is an inhibitor of Cdc25 phosphatases, which are key regulators of the cell cycle.[3] Cdc25 proteins (Cdc25A, B, and C) are dual-specificity phosphatases that dephosphorylate and activate cyclin-dependent kinases (CDKs), thereby promoting cell cycle progression.[2][5]

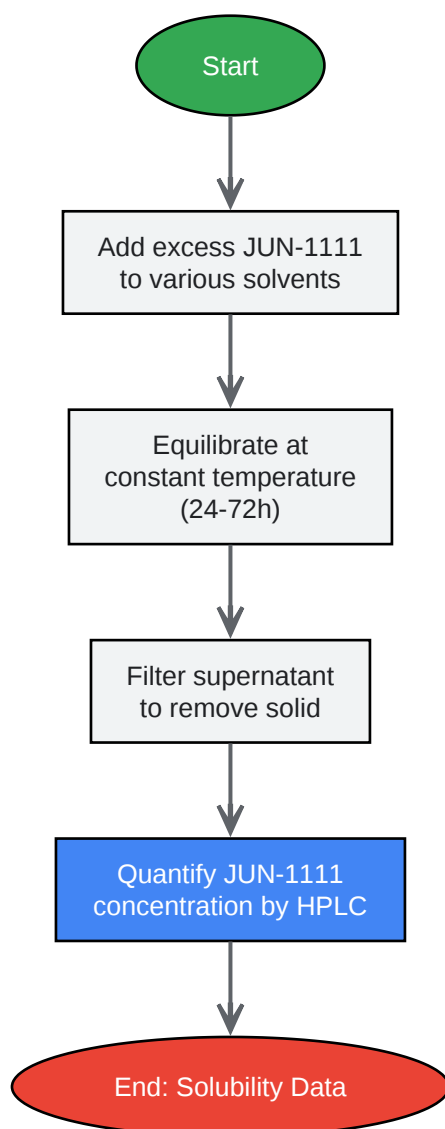


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**Figure 1:** Simplified Cdc25 Signaling Pathway and the inhibitory action of **JUN-1111**.

### Experimental Workflow for Thermodynamic Solubility

The following diagram illustrates the workflow for determining the thermodynamic solubility of **JUN-1111**.

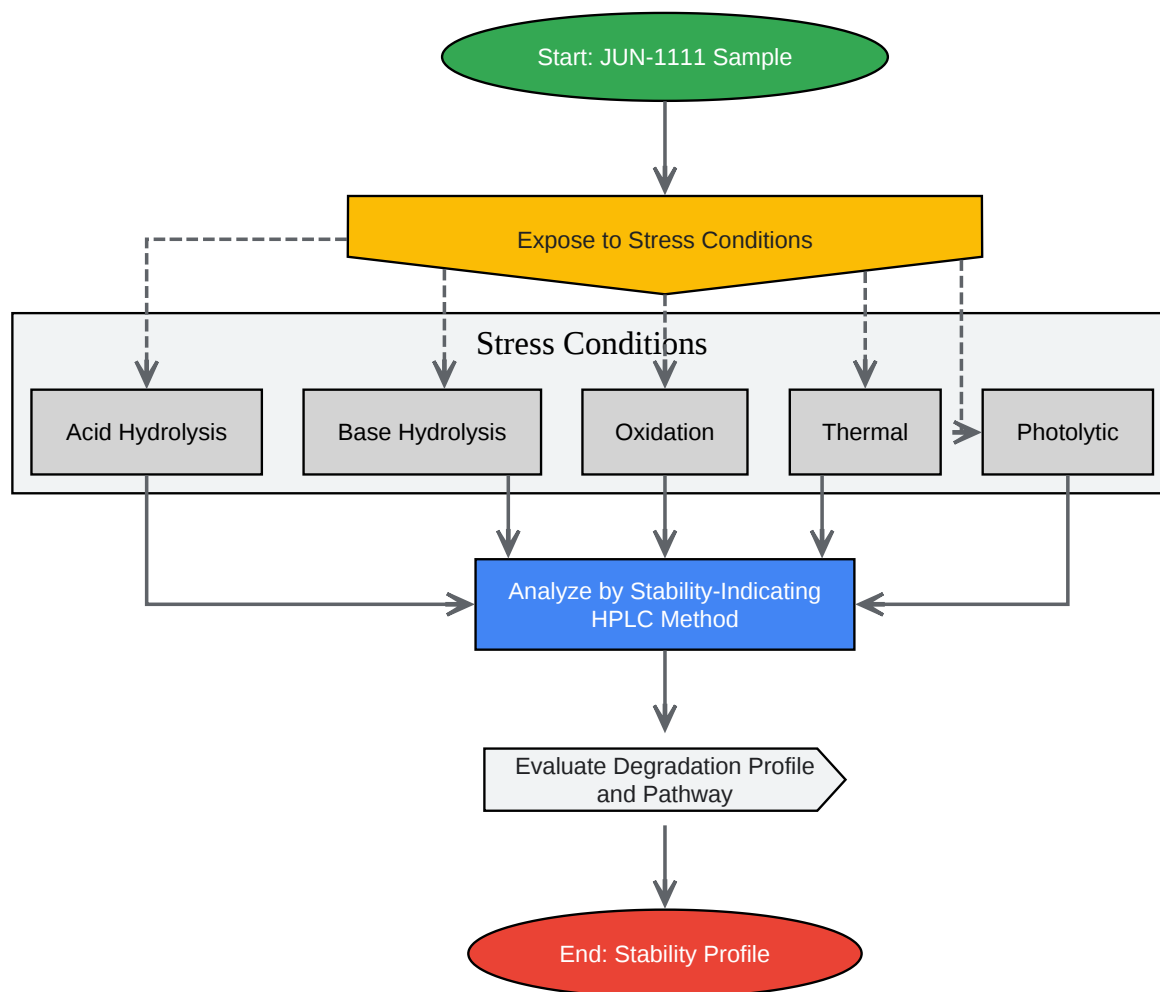


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**Figure 2:** Workflow for Thermodynamic Solubility Determination.

## Experimental Workflow for Forced Degradation Studies

This diagram outlines the process for conducting forced degradation studies to assess the stability of **JUN-1111**.



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**Figure 3:** Workflow for Forced Degradation and Stability Studies.

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